Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPCYGCZYJTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate under reflux in ethanol or acetic acid. This step induces ring closure, forming the pyrazole moiety. For instance, a protocol adapted from the Royal Society of Chemistry (RSC) involves heating ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate at 80°C for 6 hours, achieving a 78% yield of the intermediate hydrazide. Subsequent cyclization in the presence of p-toluenesulfonic acid (PTSA) at 120°C in toluene completes the pyrazolo[1,5-a]pyridine core.
Key Reaction Parameters:
-
Solvent: Ethanol or toluene
-
Catalyst: PTSA (5 mol%)
-
Temperature: 80–120°C
-
Yield: 70–85%
Fluorination Strategies
Introducing the fluorine atom at the 4-position requires precise control. Two primary methods dominate:
-
Direct Fluorination: Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on a preformed pyrazolo[1,5-a]pyridine intermediate. For example, treating pyrazolo[1,5-a]pyridine-3-carboxylate with NFSI in acetonitrile at 60°C for 12 hours achieves 65% fluorination efficiency.
-
Building-Block Approach: Starting with a fluorinated pyridine derivative, such as 4-fluoropyridine-3-carboxylic acid, which is esterified and cyclized. This method avoids late-stage fluorination, improving overall yield (up to 82%).
Functionalization and Esterification
Ester Group Installation
The ethyl ester group is introduced via esterification of the carboxylic acid precursor. A Wittig reaction using (carbethoxymethylene)triphenylphosphorane in dichloromethane (DCM) at 40°C for 12 hours converts pyrazolo[1,5-a]pyridine-3-carboxylic acid to its ethyl ester with 95% yield. Alternatively, direct esterification with ethanol in the presence of sulfuric acid (H2SO4) under reflux provides a simpler but lower-yielding (70%) route.
Comparative Analysis of Esterification Methods:
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Wittig Reaction | Triphenylphosphorane, DCM | DCM | 40°C | 95% |
| Acid-Catalyzed Esterification | H2SO4, ethanol | Ethanol | Reflux | 70% |
Regioselective Modifications
Regioselectivity is ensured through protective group strategies. For instance, protecting the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group before fluorination prevents unwanted side reactions. Subsequent deprotection using trifluoroacetic acid (TFA) restores the native structure without affecting the ester group.
Palladium-Catalyzed Cross-Coupling for Fluorinated Aryl Integration
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling is employed to attach fluorinated aryl groups. A representative procedure involves reacting 3-bromopyrazolo[1,5-a]pyridine with 4-fluorophenylboronic acid in a mixture of degassed toluene and 1.0 M Na2CO3(aq). Using Pd(PPh3)4 (10 mol%) and copper iodide (10 mol%) at 130°C for 8 hours achieves a 75% yield of the fluorinated product.
Optimization Insights:
-
Catalyst System: Pd(PPh3)4/CuI outperforms Pd(OAc)2 in fluorinated aryl coupling.
-
Solvent: Toluene enhances solubility of arylboronic acids compared to DMF.
-
Base: Na2CO3 minimizes side reactions compared to K3PO4.
Buchwald-Hartwig Amination
For nitrogen-containing fluorinated side chains, Buchwald-Hartwig amination using BrettPhos-Pd-G3 as a catalyst enables C–N bond formation. Reaction of 3-bromopyrazolo[1,5-a]pyridine with 4-fluoroaniline in dioxane at 100°C for 12 hours yields 68% of the desired product.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, cyclocondensation of ethyl 4-fluoropyridine-3-carboxylate with hydrazine hydrate in a microreactor at 100°C achieves 85% yield in 2 hours, compared to 6 hours in batch processes.
Solvent Recycling and Waste Management
Green chemistry principles are integrated by recycling toluene and ethanol via distillation. Automated systems recover >90% of solvents, reducing environmental impact and production costs.
Analytical Validation and Quality Control
Chemical Reactions Analysis
General Reactivity
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, which include condensation reactions with amines or other nucleophiles to form more complex structures. The presence of a fluorine atom enhances lipophilicity and may improve the pharmacokinetic profile of the compound.
Condensation Reactions
This compound may participate in condensation reactions with amines or other nucleophiles to create more complex structures. For instance, 5-aminopyrazoles can be employed as synthons in constructing fused pyrazoloazines . The reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines .
Halogenation and Esterification
The synthesis of compounds similar to this compound often involves halogenation and esterification reactions. These reactions typically require careful control of temperature and pH to optimize yield and purity. Reactions may be conducted under reflux conditions or in a controlled flow reactor to enhance efficiency.
Reactions with 5-Aminopyrazoles
5-Aminopyrazoles can be used in the design and synthesis of fused pyrazoloazines . For example, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones can yield pyrazolo[3,4-b]pyridines . Similarly, ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized through the reaction of enaminones with 5-aminopyrazoles .
Impact of Fluorination
Fluorination can impact the bioavailability and pharmacokinetics of pyrazolo[1,5-a]pyridine derivatives. Enhanced solubility and metabolic stability have been observed, making these compounds more favorable for drug development.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate demonstrates promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
1.2 Enzyme Inhibition
The compound has been identified as a selective inhibitor of several protein kinases, such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis, suggesting that this compound could be developed into a therapeutic agent for cancers characterized by aberrant kinase activity.
2.1 Antimicrobial Properties
Studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its potential as an antimicrobial agent, with findings indicating effectiveness against various bacterial strains.
2.2 Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Certain modifications to pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Anticancer | Research Study (2023) | Inhibition of CDKs leading to reduced cell proliferation |
| Enzyme Inhibition | Journal of Medicinal Chemistry (2022) | Selective inhibition of AXL and c-MET kinases |
| Antimicrobial | Iovu et al. (2003) | Effective against multiple bacterial strains |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition |
Case Studies and Research Findings
Case Study 1: Anticancer Evaluation
A study focused on the anticancer properties of this compound found that it effectively inhibited the growth of HeLa cells through CDK inhibition. This study highlights the compound's potential as a lead candidate for cancer therapy.
Case Study 2: Anti-inflammatory Potential
In another research study, pyrazole derivatives were evaluated for their anti-inflammatory effects. The findings indicated that modifications to the structure could enhance their effectiveness compared to standard anti-inflammatory drugs like diclofenac sodium.
Mechanism of Action
The mechanism of action of ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key analogs differ in the type and position of substituents on the pyrazolo[1,5-a]pyridine scaffold. Below is a comparative analysis:
Biological Activity
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 4-position of the pyrazolo-pyridine ring. Its molecular formula is with a molecular weight of approximately 197.17 g/mol. The presence of the fluorine atom is crucial for enhancing the compound's biological activity and pharmacokinetic properties.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and L929 cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It appears to modulate nitric oxide (NO) production, which plays a role in neuronal survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : A study published in RSC Advances reported that derivatives of pyrazolo[1,5-a]pyridine, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound reduced edema and inflammatory markers significantly. This suggests its potential application in treating inflammatory diseases .
- Neuroprotection Studies : Research on neuroprotective effects highlighted that the compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways related to apoptosis .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | C9H8FN3O2 | Antimicrobial properties |
| Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | C10H8BrFN2O2 | Enhanced antitumor activity |
| Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | C9H8FN3O2 | Neuroprotective effects |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves 1,3-dipolar cycloaddition between pyridine-derived N-imides and ethyl propiolate derivatives. Key steps include:
- N-Imide Preparation : Reacting 3-substituted pyridines with hydroxylamine-O-sulfonic acid to generate reactive intermediates .
- Cycloaddition : Combining the N-imide with ethyl propiolate under optimized conditions (e.g., polar aprotic solvents like DMF, 60–80°C) to form the pyrazolo[1,5-a]pyridine core .
- Fluorination : Introducing the fluorine substituent via nucleophilic aromatic substitution (e.g., using KF or CsF in DMSO) at the 4-position of the pyridine ring . Yield improvements (>85%) are achieved by eliminating intermediate purification steps, as seen in hydroxylamine-O-sulfonic acid methods .
Q. How is this compound characterized structurally?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorinated aromatic protons resonate at δ 7.1–8.3 ppm) .
- LC-MS/HRMS : To verify molecular weight (e.g., [M+H] at m/z 249.07) and purity (>95%) .
- X-ray Crystallography : Resolves regioselectivity in cycloaddition products and confirms the fluorine atom’s orientation .
Q. What are the typical reactivity patterns of this compound?
The ester and fluorine groups drive reactivity:
- Ester Hydrolysis : Treat with NaOH (30% aqueous) to yield the carboxylic acid derivative, useful for further functionalization .
- Nucleophilic Substitution : Fluorine at the 4-position can be replaced by amines or thiols under basic conditions (e.g., KCO/DMF) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the pyridine ring (Pd catalysts, 80–100°C) .
Advanced Research Questions
Q. How do electronic and steric factors influence regioselectivity in the synthesis of fluorinated pyrazolo[1,5-a]pyridines?
Regioselectivity in cycloaddition is governed by:
- Electron-Withdrawing Effects : Fluorine’s inductive effect directs dipolarophile attack to the less electron-deficient position, favoring 4-substitution .
- Steric Hindrance : Bulky substituents on pyridine N-imides shift reaction pathways, as seen in comparative studies of methyl vs. trifluoromethyl derivatives . Computational modeling (DFT) is recommended to predict regiochemical outcomes .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Discrepancies often arise from:
- Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene) vs. DMF due to poor intermediate solubility .
- Catalyst Degradation : Pd catalysts may lose activity at higher scales; use ligand-stabilized systems (e.g., XPhos/Pd(OAc)) .
- Purification Artifacts : Column chromatography can degrade sensitive intermediates; optimize via HPLC or recrystallization .
Q. What strategies enhance the biological activity of pyrazolo[1,5-a]pyridine derivatives?
Structural modifications include:
- Isoxazole Hybridization : Incorporating isoxazole moieties (via nucleophilic substitution) improves antitumor activity by enhancing target binding .
- Fluorine Bioisosteres : Replacing 4-F with CF or OCF groups increases metabolic stability and kinase inhibition .
- PROTAC Design : Conjugating the scaffold with E3 ligase ligands (e.g., thalidomide analogs) enables targeted protein degradation .
Q. How do analytical techniques address challenges in quantifying trace impurities?
Advanced methods include:
- UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions specific to byproducts (e.g., de-esterified analogs) .
- NMR Relaxation Editing : Suppresses solvent signals to isolate low-concentration contaminants .
- ICP-MS : Monitors heavy metal residues (e.g., Pd) from catalytic steps, ensuring compliance with ICH Q3D guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
